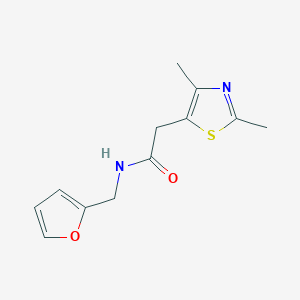
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. It is primarily used to measure cell viability and proliferation, making it an essential tool for studying cell biology and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- A study on the synthesis and crystal structure of related compounds shows the characterization of these compounds using various spectroscopic methods and single-crystal X-ray diffraction. The research indicates that the molecules feature intramolecular hydrogen bonding and weak interactions that contribute to their structural stability. These characteristics are crucial for understanding the compound's potential applications in material science and drug design (Hu Jingqian et al., 2016).
Biological Activities
- Research into the biological activities of compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide has revealed moderate herbicidal and fungicidal properties. These findings suggest potential agricultural applications, offering a foundation for developing new pesticides (Hu Jingqian et al., 2016).
Anticancer Activities
- Another study on derivatives of similar compounds focused on their synthesis and evaluation against a panel of human tumor cell lines. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (M. Duran & Ş. Demirayak, 2012).
Antimicrobial and Antiprotozoal Agents
- Further investigations into the antimicrobial and antiprotozoal properties of compounds related to this compound have identified several with significant activity against Helicobacter pylori and protozoal pathogens. These findings suggest potential for developing new treatments for infections caused by these organisms (Y. Katsura et al., 1997; M. Ismail et al., 2004).
Anticonvulsant Activities
- A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, structurally related to the target compound, demonstrated excellent protection against electroshock-induced seizures in mice, suggesting potential as anticonvulsant agents. This research opens avenues for the development of new treatments for epilepsy (H. Kohn et al., 1993).
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURINEXOBOKOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)
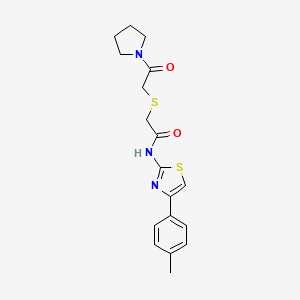

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
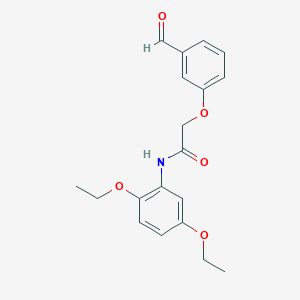

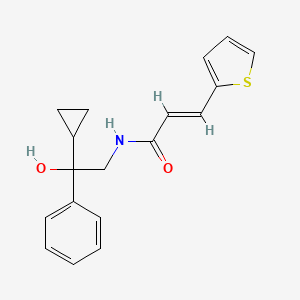
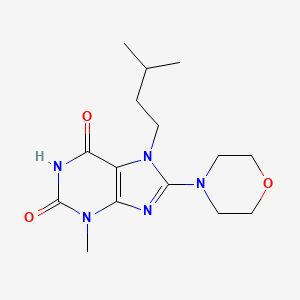
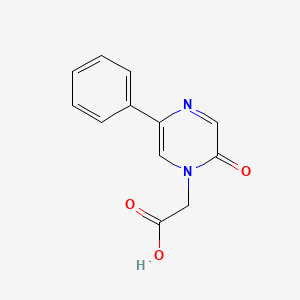
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
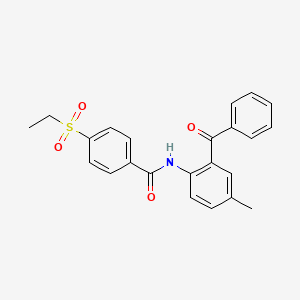
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)